molecular formula C11H8Br2 B13878448 7-Bromo-1-(bromomethyl)naphthalene CAS No. 81830-68-4

7-Bromo-1-(bromomethyl)naphthalene

Cat. No.: B13878448
CAS No.: 81830-68-4
M. Wt: 299.99 g/mol
InChI Key: PGXJQVHWJMYCLJ-UHFFFAOYSA-N
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Description

Overview of Naphthalene (B1677914) as a Polycyclic Aromatic Hydrocarbon Scaffold

Naphthalene, with the chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijpsjournal.comtsu.edu This bicyclic aromatic structure imparts exceptional stability and renders it susceptible to a variety of chemical transformations, most notably electrophilic aromatic substitution reactions. ijrpr.comnumberanalytics.com First identified in 1819 from coal tar, naphthalene's unique electronic and structural properties have made it a cornerstone in the synthesis of a wide array of organic compounds. ijpsjournal.com Its applications are extensive, serving as a precursor for the production of phthalic anhydride, which is vital for manufacturing plastics, dyes, and resins, as well as in the synthesis of various pharmaceuticals. ijrpr.com

The reactivity of the naphthalene core allows for the introduction of diverse functional groups, leading to a vast library of derivatives with tailored properties. researchgate.net The two distinct positions for monosubstitution, the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions, offer a basis for regioselective synthesis, further expanding its utility as a versatile scaffold.

Significance of Halogenated Naphthalenes in Modern Organic Synthesis

The introduction of halogen atoms onto the naphthalene scaffold dramatically enhances its synthetic potential. Halogenated naphthalenes are key intermediates in the construction of more complex molecules. researchgate.net The carbon-halogen bond can be readily transformed through various cross-coupling reactions, nucleophilic substitutions, and metallation reactions, providing a gateway to a multitude of functionalized naphthalene derivatives.

Bromine, in particular, holds a strategic position in organic synthesis. acs.orgnih.gov The carbon-bromine bond is sufficiently reactive to participate in a wide range of reactions, yet stable enough to be carried through multi-step synthetic sequences. wikipedia.org Bromination is a fundamental transformation that allows for the introduction of this versatile functional group. acs.orgnih.gov Aryl bromides, such as bromonaphthalenes, are precursors to organolithium and Grignard reagents, which are powerful tools for carbon-carbon bond formation. wikipedia.org Furthermore, the bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

Compounds that possess both a bromine atom directly attached to the aromatic ring and a bromomethyl group exhibit dual functionality, offering two distinct sites for chemical modification. The aryl bromide provides a handle for modifying the naphthalene core, while the benzylic bromide of the bromomethyl group is highly susceptible to nucleophilic substitution. This orthogonal reactivity allows for sequential and selective transformations, making these compounds valuable building blocks in the synthesis of complex target molecules.

Academic Research Context of 7-Bromo-1-(bromomethyl)naphthalene

While a significant body of research exists for various brominated naphthalene derivatives, specific academic studies focusing solely on this compound are less prevalent in readily accessible literature. However, its structural motif is found within more complex molecules and is utilized in various synthetic applications. For instance, related compounds like 1,8-bis(bromomethyl)naphthalene (B51720) have been employed in the synthesis of proton sponges and other intricate molecular architectures. researchgate.net The synthesis and reactions of isomers, such as 1-bromo-2-(bromomethyl)naphthalene, have also been documented. sigmaaldrich.com The study of this compound and its isomers contributes to the broader understanding of how substituent patterns on the naphthalene ring influence reactivity and the development of novel synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81830-68-4

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

7-bromo-1-(bromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2

InChI Key

PGXJQVHWJMYCLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)CBr

Origin of Product

United States

Reactivity and Reaction Mechanisms of 7 Bromo 1 Bromomethyl Naphthalene

Reactivity of the Bromomethyl Group

The bromine atom in the bromomethyl group is attached to a benzylic carbon, which significantly influences its reactivity. The proximity of the naphthalene (B1677914) ring allows for the stabilization of intermediates, such as carbocations or radicals, through resonance. This makes the bromomethyl group a versatile handle for introducing various functional groups onto the naphthalene scaffold.

Elimination Reactions and Olefin Formation

Elimination reactions (E1 and E2) can compete with nucleophilic substitution, particularly when using a strong, sterically hindered base. In the case of 7-bromo-1-(bromomethyl)naphthalene, elimination would lead to the formation of an exocyclic double bond, resulting in 7-bromo-1-methylenenaphthalene.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the bromomethyl group, and the bromide ion is simultaneously expelled. This pathway is favored by strong, non-nucleophilic bases and requires an anti-periplanar arrangement of the proton and the leaving group.

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. Following the formation of the carbocation, a weak base can abstract an adjacent proton to form the double bond. E1 reactions often accompany SN1 reactions, especially at higher temperatures.

Given that the primary goal is often substitution at the benzylic position, reaction conditions are typically chosen to minimize elimination. This usually involves using good, non-basic nucleophiles or controlling the basicity and steric bulk of the reagent.

Radical Reactions Involving the Benzylic Bromine

The benzylic C-H bonds of the methyl group in a precursor like 7-bromo-1-methylnaphthalene (B1281307) are susceptible to radical halogenation. The resulting this compound can then participate in further radical reactions. The stability of the intermediate benzylic radical, which is resonance-stabilized by the naphthalene ring, facilitates these reactions.

A common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. chadsprep.comlibretexts.org This reaction introduces a bromine atom at the benzylic position. chadsprep.comlibretexts.org

The mechanism involves three main stages:

Initiation: The radical initiator generates a small amount of bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to give the product and another bromine radical.

Termination: Two radicals combine to end the chain reaction.

Reactivity of the Aromatic Bromine Atom

The bromine atom attached directly to the naphthalene ring at the 7-position exhibits the characteristic reactivity of an aryl halide. It is generally unreactive towards the nucleophilic substitution conditions that affect the bromomethyl group due to the high strength of the C(sp²)-Br bond and the instability of the corresponding aryl cation.

However, this aromatic bromine can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are of immense importance in modern organic synthesis. Examples include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond.

These reactions allow for the selective functionalization of the 7-position of the naphthalene ring system, making the aromatic bromine a valuable synthetic handle.

Cross-Coupling Reactions

The aryl C-Br bond at the 7-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The benzylic C-Br bond is generally more reactive towards nucleophilic substitution and less prone to participate in these catalytic cycles under typical conditions, allowing for selective functionalization of the aromatic core.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. masterorganicchemistry.com For substrates like 1,7-dibromonaphthalene (B1609875), which has a similar substitution pattern, transition metal-catalyzed cross-coupling reactions with boronic acids have been shown to proceed with high regioselectivity at the less sterically hindered 7-position. nih.gov This selectivity is attributed to the greater accessibility of the C7-Br bond for the bulky palladium catalyst to undergo oxidative addition.

While specific studies on this compound are not extensively detailed in the provided results, the established principles for 1,7-dibromonaphthalene strongly suggest that Suzuki-Miyaura coupling of this compound with various aryl or vinyl boronic acids would selectively yield 7-aryl- or 7-vinyl-1-(bromomethyl)naphthalene derivatives. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or cesium carbonate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature
Pd(PPh₃)₄K₂CO₃Toluene (B28343)/Water90-110 °C
PdCl₂(dppf)Cs₂CO₃Dioxane/Water80-100 °C
Pd(OAc)₂/SPhosK₃PO₄Toluene/WaterRoom Temp - 100 °C
Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on dihalo-substituted naphthalenes is governed by steric factors, with the reaction preferentially occurring at the less hindered position. Therefore, it is expected that the Sonogashira coupling of this compound with terminal alkynes would selectively occur at the 7-position to afford 7-alkynyl-1-(bromomethyl)naphthalene derivatives.

Typical conditions for Sonogashira coupling involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine, which often also serves as the solvent. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolvent
Pd(PPh₃)₄CuITriethylamineTHF or DMF
PdCl₂(PPh₃)₂CuIDiisopropylamineToluene
Kumada, Negishi, and Stille Coupling Variants

Other important cross-coupling reactions, including the Kumada, Negishi, and Stille couplings, also offer pathways to functionalize the 7-position of this compound.

The Kumada coupling employs a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. rsc.orgorganic-chemistry.orgwikipedia.orgnrochemistry.com Given the high reactivity of Grignard reagents, chemoselectivity between the aryl and benzylic bromides could be a challenge, but under carefully controlled conditions, selective coupling at the aryl C-Br bond is feasible. A ligand-free nickel-catalyzed Kumada cross-coupling of aryl bromides has been reported, indicating the potential for simplified reaction conditions.

The Negishi coupling utilizes an organozinc reagent as the coupling partner, again with a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, which could be advantageous when working with substrates bearing the bromomethyl group. wikipedia.org

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgharvard.edu A key advantage of the Stille reaction is its tolerance for a wide array of functional groups, making it a robust method for complex molecule synthesis. harvard.edu

For all these coupling variants, the selective reaction at the 7-position of this compound is anticipated due to the generally lower reactivity of the benzylic bromide towards the oxidative addition step in the catalytic cycle compared to the aryl bromide.

Electrophilic Aromatic Substitution on the Brominated Naphthalene Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS), and the positions of substitution are directed by the existing substituents. In the case of this compound, both the bromine atom and the bromomethyl group influence the regioselectivity of incoming electrophiles.

Regioselectivity and Directing Effects of Bromine and Bromomethyl Groups

The bromine atom at the 7-position is a deactivating but ortho, para-directing group. wikipedia.org Its deactivating nature stems from its electron-withdrawing inductive effect, while the ortho, para-directing influence is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

The bromomethyl group (-CH₂Br) at the 1-position is also a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. As an alkyl-type substituent, it would typically be considered an ortho, para-director. However, the presence of the electron-withdrawing bromine atom on the methyl group diminishes its activating character compared to a simple methyl group.

In electrophilic aromatic substitution on a substituted naphthalene, the incoming electrophile generally prefers to attack the ring that is more activated or less deactivated. Both rings in the naphthalene core are influenced by the substituents. The bromine at C7 deactivates the ring to which it is attached. The bromomethyl group at C1 also deactivates its ring. The interplay of these directing effects will determine the position of further substitution. Generally, electrophilic attack on naphthalenes prefers the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. nih.gov

Considering the directing effects, the bromine at C7 would direct incoming electrophiles to the C6 (ortho) and C8 (ortho) positions. The bromomethyl group at C1 would direct to the C2 (ortho) and C4 (para) positions. The deactivating nature of both groups will make further substitution reactions require more forcing conditions than for unsubstituted naphthalene. The precise outcome of an electrophilic substitution reaction would likely be a mixture of isomers, with the exact ratio depending on the specific electrophile and reaction conditions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful transformation for converting organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction is particularly common with organolithium reagents.

In molecules with multiple halogen atoms, the selectivity of the metal-halogen exchange is often dictated by factors such as the stability of the resulting organometallic species and steric hindrance. For 1,7-dibromonaphthalene, it has been demonstrated that bromine-lithium exchange occurs preferentially at the 1-position (the α-position). This selectivity is attributed to the higher kinetic acidity of the α-protons of naphthalene, which translates to a more stable organolithium species when the lithium replaces the bromine at this position.

Applying this precedent to this compound, it is expected that treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would selectively lead to lithium-halogen exchange at the 1-position, replacing the benzylic bromine. However, the aryl bromine at the 7-position could also undergo exchange, and the benzylic protons are also acidic and could be deprotonated. Careful control of reaction conditions would be crucial to achieve selective transformation. The formation of a Grignard reagent, on the other hand, typically involves the reaction of an organohalide with magnesium metal and might show different selectivity, potentially favoring reaction at the more reactive benzylic bromide. organic-chemistry.org

Orthogonal Reactivity and Selective Transformations of Dual Bromine Functionalities

The disparate electronic and steric environments of the bromine atoms in this compound are the cornerstone of its orthogonal reactivity. The bromomethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent naphthalene ring to stabilize the transition state of both SN1 and SN2 reactions. gla.ac.ukstackexchange.com In an SN1 pathway, the formation of a relatively stable benzylic carbocation is facilitated by resonance delocalization across the aromatic system. For an SN2 reaction, the π-system of the naphthalene ring helps to stabilize the transition state. gla.ac.uk

In stark contrast, the bromine atom at the C7 position is an aryl bromide. The C(sp²)-Br bond is significantly stronger and less polarized than the C(sp³)-Br bond of the bromomethyl group, rendering it substantially less reactive towards classical nucleophilic substitution. quora.comwikipedia.org However, this aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govnobelprize.orglibretexts.org

This dichotomy in reactivity allows for a sequential functionalization strategy. In the first step, the more labile bromomethyl group can be selectively targeted with a variety of nucleophiles under relatively mild conditions, leaving the aryl bromide untouched. Subsequently, the aryl bromide can be engaged in a cross-coupling reaction to introduce a second, different functional group.

Selective Nucleophilic Substitution at the Bromomethyl Position:

A range of nucleophiles can be employed to displace the benzylic bromide, leading to a diverse array of 1-substituted-7-bromonaphthalenes. Typical nucleophiles include cyanides, azides, alkoxides, and amines. The reaction conditions for these transformations are generally mild, often proceeding at or slightly above room temperature.

NucleophileReagent ExampleProductTypical Conditions
CyanideSodium Cyanide (NaCN)7-Bromo-1-(cyanomethyl)naphthaleneDMSO, 50 °C
AzideSodium Azide (NaN₃)1-(Azidomethyl)-7-bromonaphthaleneDMF, rt
AlkoxideSodium Methoxide (NaOMe)7-Bromo-1-(methoxymethyl)naphthaleneMethanol, reflux
AminePiperidine7-Bromo-1-(piperidin-1-ylmethyl)naphthaleneToluene, 80 °C

Selective Cross-Coupling at the Aryl Bromide Position:

Following the functionalization of the bromomethyl group, the remaining aryl bromide can undergo various palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. The reaction typically employs a palladium catalyst and a base. nobelprize.orgrsc.org

Boronic Acid/EsterProduct (after initial substitution at C1)Catalyst/LigandBase
Phenylboronic acid7-Phenyl-1-(substituted)naphthalenePd(PPh₃)₄K₂CO₃
4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1-(substituted)naphthalenePd(dppf)Cl₂Cs₂CO₃
Thiophene-2-boronic acid7-(Thiophen-2-yl)-1-(substituted)naphthalene[PdCl₂(p-cymene)]₂ / SPhosK₃PO₄

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.org

Terminal AlkyneProduct (after initial substitution at C1)Catalyst/Co-catalystBase
Phenylacetylene7-(Phenylethynyl)-1-(substituted)naphthalenePd(PPh₃)₂Cl₂ / CuIEt₃N
Trimethylsilylacetylene7-((Trimethylsilyl)ethynyl)-1-(substituted)naphthalenePd(PPh₃)₄ / CuIDiisopropylamine
1-Hexyne7-(Hex-1-yn-1-yl)-1-(substituted)naphthalenePd(OAc)₂ / XPhos / CuIK₂CO₃

Mechanistic Investigations of Key Transformations

The selective transformations of this compound are underpinned by well-established reaction mechanisms.

Nucleophilic Substitution at the Benzylic Position:

The substitution at the bromomethyl group can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. stackexchange.comyoutube.com

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed through a two-step SN1 pathway. libretexts.org The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The second step is the rapid attack of the nucleophile on the carbocation.

SN2 Mechanism: With a strong nucleophile and a polar aprotic solvent, a concerted SN2 mechanism is favored. youtube.comlibretexts.org The nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral, in a single, concerted step where the C-nucleophile bond is formed simultaneously as the C-Br bond is broken.

Palladium-Catalyzed Cross-Coupling at the Aryl Position:

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, involves three key steps: nobelprize.orglibretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (C7-Br bond) to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the bromide. In the Sonogashira reaction, the copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The selectivity for the aryl bromide over the benzylic bromide in these cross-coupling reactions is due to the much higher propensity of C(sp²)-X bonds to undergo oxidative addition with Pd(0) compared to C(sp³)-X bonds under typical cross-coupling conditions.

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Naphthalene (B1677914) Architectures

The naphthalene scaffold is a fundamental component of many complex organic molecules, including natural products and pharmaceuticals. dergipark.org.trnih.gov 7-Bromo-1-(bromomethyl)naphthalene serves as an excellent starting material for the elaboration of intricate naphthalene-based structures. The bromomethyl group can be readily converted into other functional groups such as alcohols, ethers, amines, and nitriles through reactions with appropriate nucleophiles. Subsequently, the aryl bromide can be utilized in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino substituents, respectively. This stepwise functionalization provides a strategic approach to building complex, multi-substituted naphthalene derivatives with a high degree of control over the final architecture.

Construction of Polyfunctionalized Organic Molecules

The ability to selectively address the two reactive sites of this compound makes it an ideal building block for the synthesis of polyfunctionalized organic molecules. researchgate.net For instance, the bromomethyl group can be used to link the naphthalene core to another molecular fragment, while the aryl bromide remains available for further transformations. This strategy is particularly useful in the construction of molecules with distinct domains, such as those designed for molecular recognition or self-assembly. The sequential nature of the reactions ensures that complex structures can be assembled in a predictable and efficient manner.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.chemicalbook.comnih.govchemscene.comnist.govthermofisher.combldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Bromo-1-(bromomethyl)naphthalene would be expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex pattern of multiplets due to the spin-spin coupling between the six non-equivalent protons on the naphthalene (B1677914) ring. The specific chemical shifts and coupling constants are influenced by the positions of the bromo and bromomethyl substituents. The protons on the ring bearing the bromomethyl group will be influenced differently than those on the ring with the bromo substituent. The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. For this compound, eleven distinct signals are anticipated. Ten of these will be in the aromatic region (approximately δ 120-140 ppm), corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the bromine and bromomethyl substituents. The carbon of the bromomethyl group (-CH₂Br) will appear as a single peak at a higher field (lower ppm value) compared to the aromatic carbons, typically in the range of δ 30-40 ppm.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below. Actual experimental values may vary based on the solvent and instrument frequency.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2MultipletC-2
H-3MultipletC-3
H-4MultipletC-4
H-5MultipletC-4a
H-6MultipletC-5
H-8MultipletC-6
-CH₂BrSingletC-7
C-8
C-8a
C-1
-CH₂Br

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around both rings of the naphthalene system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively rigid molecule like this compound, NOESY can help to confirm the stereochemistry and through-space interactions between protons, such as those between the bromomethyl protons and the H-8 proton.

For this compound, hindered rotation around the C1-CH₂Br bond could potentially be a subject for dynamic NMR (DNMR) studies. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the two bromomethyl protons becoming diastereotopic and thus appearing as two separate signals (an AB quartet) rather than a singlet. By acquiring NMR spectra at various temperatures, the coalescence temperature and the energy barrier for this rotation could be determined. However, for a bromomethyl group, this barrier is generally low, and such dynamic behavior might only be observable at very low temperatures.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis.chemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₁H₉Br₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. docbrown.info Therefore, the molecular ion region will show a cluster of peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1. The most abundant ion in this cluster will be the [M+2]⁺ ion.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of a bromine radical: A common fragmentation pathway for alkyl bromides is the cleavage of the C-Br bond. In this case, loss of a bromine radical from the bromomethyl group would lead to the formation of the 7-bromo-1-naphthylmethyl cation.

Loss of a benzyl (B1604629) bromide radical: Cleavage of the C-C bond between the naphthalene ring and the bromomethyl group could result in the formation of a bromonaphthalene cation.

Tropylium (B1234903) ion formation: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) or related structures. libretexts.org

A hypothetical fragmentation pattern is presented in the table below.

m/z Proposed Fragment Notes
300, 302, 304[C₁₁H₉Br₂]⁺Molecular ion cluster (ratio ~1:2:1)
221, 223[C₁₁H₉Br]⁺Loss of a bromine radical
205, 207[C₁₀H₆Br]⁺Loss of a CH₂Br radical
141[C₁₁H₉]⁺Loss of two bromine radicals
126[C₁₀H₆]⁺Loss of HBr from [C₁₀H₇]⁺

X-ray Crystallography for Solid-State Structure and Conformational Analysis.thermofisher.com

For this compound, a single-crystal X-ray diffraction study would confirm the substitution pattern on the naphthalene ring and provide detailed information about the conformation of the bromomethyl group relative to the aromatic system.

The crystal structure would reveal any intramolecular and intermolecular interactions that stabilize the solid-state packing.

Intramolecular Interactions: The analysis would show if there are any close contacts between the bromine atom of the bromomethyl group and the peri-hydrogen (H-8), which could indicate some degree of steric strain. The torsion angle between the C-2-C-1-CH₂-Br atoms would define the conformation of the bromomethyl group.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be governed by various non-covalent interactions. These could include:

Halogen bonding: Interactions between the bromine atoms of one molecule and electron-rich regions (like the aromatic π-system) of a neighboring molecule.

π-π stacking: Interactions between the aromatic rings of adjacent naphthalene units.

C-H···π interactions: Interactions between the C-H bonds of one molecule and the π-system of another.

Br···Br interactions: Close contacts between bromine atoms of different molecules.

The analysis of these interactions provides a deeper understanding of the solid-state properties of this compound.

Packing Arrangements and Supramolecular Assembly

The solid-state architecture of this compound, an isomer of di(bromomethyl)naphthalene, is dictated by a variety of non-covalent interactions that govern its crystal packing and supramolecular assembly. Detailed crystallographic studies of the ten isomers of di(bromomethyl)naphthalene reveal specific patterns for the 1,7-isomer.

The supramolecular assembly can be described as a complex interplay of these varied weak interactions, resulting in a specific and well-defined crystal packing. The orientation of the bromomethyl groups and the absence of strong Br···Br contacts distinguish the packing of the 1,7-isomer from its other positional isomers.

Interaction TypePresence in this compoundSignificance in Supramolecular Assembly
C-H···BrPresentPrimary stabilizing force in the crystal lattice. nih.govresearchgate.net
Br···BrAbsentDistinguishes its packing from most other isomers. nih.govresearchgate.net
π···π stackingPresentContributes to the stability through aromatic core interactions. nih.gov
C-H···πPresentAssists in the formation of the 3D supramolecular network. nih.gov
Br···πRare/AsymmetricPlays a minor, if any, role in the overall packing. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the purity assessment and the challenging separation of isomers of brominated naphthalenes like this compound. While specific, detailed methods for this exact isomer are not extensively published, the analysis of related brominated and polycyclic aromatic hydrocarbons (PAHs) provides a strong basis for methodology.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of non-volatile, thermally sensitive compounds. For isomers of di(bromomethyl)naphthalene, purity is often reported as a percentage determined by HPLC. For instance, the related isomer 2,7-Bis(bromomethyl)naphthalene has been shown to have a purity of ≥97.0% by HPLC. sigmaaldrich.com The separation of naphthalene derivatives is typically achieved using reversed-phase chromatography.

The separation of complex mixtures of PAHs, including brominated species, often requires optimized conditions. A typical HPLC setup would involve a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Example HPLC Parameters for Analysis of Naphthalene Derivatives:

ParameterExample Condition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Detector UV-Vis or Diode Array Detector (DAD)
Column Temperature Ambient or slightly elevated (e.g., 25-40 °C)
Flow Rate 0.5 - 1.5 mL/min

The separation of positional isomers of brominated naphthalenes can be particularly challenging due to their similar physicochemical properties. Method development would focus on optimizing the mobile phase composition, gradient slope, and temperature to achieve baseline separation from potential impurities and other isomers.

Gas Chromatography (GC)

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including brominated naphthalenes. It offers high resolution, making it suitable for separating complex isomer mixtures and for purity assessment. For example, a purity of ≥94.0% has been reported for 1-(Bromomethyl)naphthalene (B1266630) using GC. thermofisher.com

The analysis of brominated PAHs by GC often involves a non-polar or semi-polar capillary column. The temperature program is a critical parameter that is optimized to ensure the separation of closely eluting isomers.

Example GC-MS Parameters for Analysis of Brominated Naphthalenes:

ParameterExample Condition
Column (5%-Phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow
Injector Temperature 250-280 °C
Oven Program Initial temperature hold, followed by a ramp to a final temperature (e.g., 100 °C for 2 min, then ramp at 10 °C/min to 300 °C)
Detector Mass Spectrometer (MS) operating in Electron Ionization (EI) mode

For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) provides enhanced separation power, which is particularly useful for resolving a large number of PAH isomers, including brominated congeners. nih.gov The use of derivatization techniques can also be employed in GC to improve the chromatographic properties of more polar naphthalene derivatives, although this is less common for bromomethylated species. researchgate.net The separation and identification of disubstituted naphthalene isomers are crucial, and GC-MS provides the necessary sensitivity and structural information to distinguish between them based on their fragmentation patterns. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and its influence on molecular behavior. For a molecule such as 7-Bromo-1-(bromomethyl)naphthalene, these methods can elucidate the distribution of electrons and predict sites of reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would begin with the optimization of its ground state geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, such as its total electronic energy and heat of formation, would also be calculated. This information is crucial for assessing the thermodynamic stability of the compound. For instance, comparing the energies of different conformations of the bromomethyl group relative to the naphthalene (B1677914) ring would reveal the most stable rotamer.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

This table illustrates the type of data that would be obtained from a DFT geometry optimization. The values presented are hypothetical.

ParameterValue
C1-C(H2) Bond Length1.50 Å
C(H2)-Br Bond Length1.95 Å
C7-Br Bond Length1.90 Å
C1-C2-C3 Bond Angle120.5°
C6-C7-C8 Bond Angle121.0°

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. For this compound, an FMO analysis would provide critical insights into its behavior in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals is also key. It is expected that the HOMO would be distributed primarily over the electron-rich naphthalene ring, while the LUMO would likely have significant contributions from the antibonding orbitals of the C-Br bonds, particularly the more reactive bromomethyl group. The energy gap between the HOMO and LUMO would indicate the kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

This table provides an example of the kind of energy values that would be calculated in an FMO analysis. The values are for illustrative purposes only.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Computational methods can predict various spectroscopic parameters, which is invaluable for confirming the identity and structure of a synthesized compound. For this compound, calculating the Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one could predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can help assign specific signals to each nucleus in the molecule, confirming its structure. Deviations between calculated and experimental shifts can sometimes point to specific solvent effects or conformational dynamics not captured in the gas-phase computational model.

Reaction Pathway and Transition State Calculations

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping out the reaction pathway, identifying intermediate structures, and calculating the energies of transition states.

For a reactive molecule like this compound, which features two different C-Br bonds, understanding its reaction mechanisms is crucial. For example, in a nucleophilic substitution reaction, a key question would be which bromine atom is more readily displaced.

Computational modeling can elucidate the mechanism (e.g., SN1 vs. SN2) by calculating the energetic profile of the reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. By comparing the activation energies for substitution at the benzylic position (bromomethyl group) versus the aromatic position (bromo group), one could definitively predict which site is more reactive. The benzylic position is anticipated to be far more susceptible to nucleophilic substitution.

In more complex reactions, this compound could exhibit regioselectivity or stereoselectivity. For instance, in a cross-coupling reaction, a catalyst might preferentially react with one of the two C-Br bonds.

Transition state calculations are essential for predicting such outcomes. By modeling the interaction of the substrate with the catalyst and other reactants, chemists can compare the activation energies for different possible reaction pathways. The pathway with the lowest activation energy barrier will be the favored one, thus determining the regioselectivity of the product. If chiral centers are formed, the energies of the diastereomeric transition states can be compared to predict the stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available research, the conformational flexibility and intermolecular interactions can be inferred from studies on structurally related naphthalene derivatives and general principles of computational chemistry.

Conformational Flexibility:

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the bromomethyl group (-CH₂Br) to the naphthalene ring. This rotation allows the bromine atom to adopt various positions relative to the plane of the aromatic system.

Studies on similar compounds, such as 1,8-di(bromomethyl)naphthalene, have shown that steric hindrance between the peri substituents can lead to significant distortion of the naphthalene ring itself. ijpsjournal.comnih.gov In the case of this compound, while the substituents are not in the sterically crowded peri positions, electronic and minor steric interactions will still influence the preferred rotational conformations of the bromomethyl group. The rotation is expected to have a relatively low energy barrier, allowing for considerable flexibility at room temperature.

Intermolecular Interactions:

The structure of this compound allows for several types of intermolecular interactions that are crucial in determining its solid-state packing and interactions in solution:

π-π Stacking: The planar and electron-rich naphthalene core facilitates π-π stacking interactions between molecules. These are non-covalent interactions that play a significant role in the arrangement of aromatic molecules in crystals and aggregates.

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule. This can influence the crystal packing and molecular recognition properties.

Computational models can predict the strength and geometry of these interactions, providing a detailed picture of how molecules of this compound are likely to arrange themselves in the condensed phase.

In Silico Design Principles for Novel Naphthalene Derivatives (without biological focus)

The in silico design of novel naphthalene derivatives, beyond immediate biological applications, focuses on tailoring their physicochemical and material properties. This is achieved through a variety of computational techniques that guide the synthesis of new molecules with desired characteristics. nih.govijpsjournal.comnih.gov

Key Computational Methods:

The design process often involves a tiered approach, starting with broad screening and moving to more detailed and computationally intensive methods.

Computational MethodApplication in Naphthalene Derivative Design
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of naphthalene derivatives with their physical or chemical properties. nih.govnih.govcivilica.com These models can then be used to predict the properties of unsynthesized compounds, allowing for the rapid screening of large virtual libraries.
Molecular Docking While often used in a biological context, molecular docking can also be employed to predict how a naphthalene derivative might interact with a material surface or within a host-guest system. This is crucial for applications in materials science and sensor technology. nih.govijpsjournal.com
Density Functional Theory (DFT) Provides a quantum mechanical description of the electronic structure of a molecule. DFT calculations are used to accurately predict a wide range of properties for new naphthalene derivatives, including their electronic spectra, reactivity, and stability. nih.gov
Molecular Dynamics (MD) Simulations As discussed previously, MD simulations can be used to explore the conformational landscape and dynamic behavior of new naphthalene derivatives, providing insights into their flexibility and how they might behave in different environments. nih.gov

Design Principles in Practice:

The design of novel naphthalene derivatives for material science applications often focuses on tuning their electronic and optical properties. For instance, by computationally screening different substituents on the naphthalene core, it is possible to identify candidates with specific absorption and emission wavelengths for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The process typically follows these steps:

Library Generation: A virtual library of candidate naphthalene derivatives is created by systematically modifying the substitution pattern on the naphthalene scaffold.

Property Prediction: High-throughput computational methods, such as QSAR or semi-empirical quantum mechanics, are used to predict the desired properties for all compounds in the library.

Filtering and Selection: The library is filtered based on the predicted properties, and a smaller set of promising candidates is selected.

Detailed Analysis: More accurate and computationally expensive methods, like DFT and MD simulations, are used to perform a more in-depth analysis of the selected candidates.

Synthesis and Experimental Validation: The most promising candidates identified through in silico design are then synthesized and their properties are experimentally measured to validate the computational predictions.

This iterative cycle of computational design and experimental validation accelerates the discovery of new functional materials based on the versatile naphthalene scaffold. lifechemicals.com

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